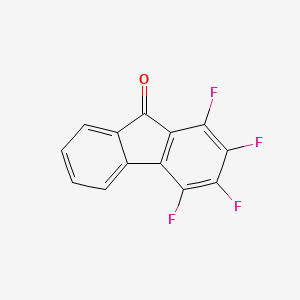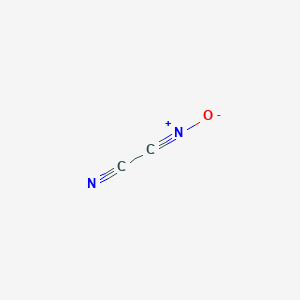
Cyanogen oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: Cyanogen oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitrogen oxides.
Reduction: It can be reduced to form cyanogen or hydrogen cyanide.
Substitution: this compound can participate in substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen or metal hydrides can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitrogen dioxide (NO₂).
Reduction: Cyanogen (C₂N₂) or hydrogen cyanide (HCN).
Substitution: Halogenated cyanogen compounds such as cyanogen chloride (NCCl) or cyanogen bromide (NCBr).
科学研究应用
Cyanogen oxide has several applications in scientific research, including:
作用机制
Cyanogen oxide exerts its effects by interacting with various molecular targets and pathways. It can inhibit cytochrome oxidase, an enzyme involved in cellular respiration, leading to tissue hypoxia and asphyxia . This mechanism is similar to that of other cyanide compounds, which also inhibit cellular respiration by binding to the iron center of cytochrome oxidase .
相似化合物的比较
Cyanogen oxide is similar to other cyanogen compounds such as:
Cyanogen (C₂N₂): A colorless, toxic gas with a similar structure but without the oxygen atoms.
Cyanogen chloride (NCCl): A toxic gas used as a chemical weapon and in organic synthesis.
Cyanogen bromide (NCBr): A toxic compound used in protein sequencing and organic synthesis.
Uniqueness: this compound is unique due to its pseudohalogen nature and its ability to participate in a wide range of chemical reactions. Its high reactivity and toxicity make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
14442-19-4 |
|---|---|
分子式 |
C2N2O |
分子量 |
68.03 g/mol |
IUPAC 名称 |
2-oxidoazaniumylidyneacetonitrile |
InChI |
InChI=1S/C2N2O/c3-1-2-4-5 |
InChI 键 |
CBXQCVZYHBHJRI-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C#[N+][O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


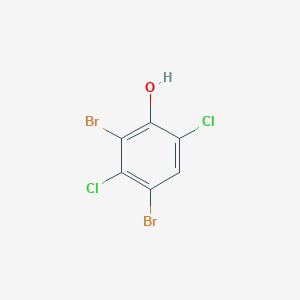

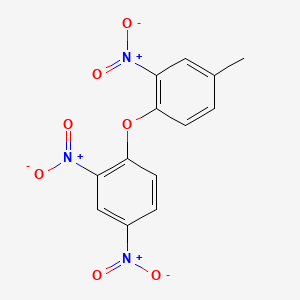
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
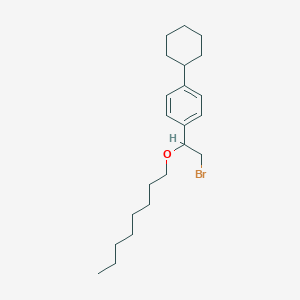


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)

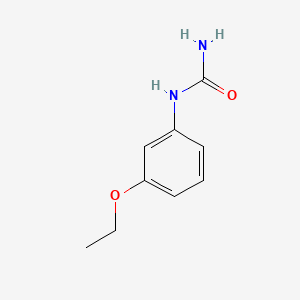
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

